molecular formula C16H29B2ClO4 B14636307 2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 52221-74-6

2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B14636307
CAS No.: 52221-74-6
M. Wt: 342.5 g/mol
InChI Key: GAGYCDKVVAWDDC-UHFFFAOYSA-N
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Description

2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features a boron-containing dioxaborolane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 3-chloro-2-chloromethyl-1-propene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction conditions often require a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality 2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and various electrophiles or nucleophiles for addition reactions. Typical reaction conditions involve the use of inert atmospheres, such as nitrogen or argon, and controlled temperatures to optimize reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions with amines produce amine derivatives of the original compound.

Scientific Research Applications

2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to form stable complexes with various substrates. The boron atoms in the dioxaborolane groups can coordinate with nucleophiles, facilitating various chemical transformations. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the generation of diverse products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its combination of a reactive chloromethyl group and boron-containing dioxaborolane groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and material science .

Properties

CAS No.

52221-74-6

Molecular Formula

C16H29B2ClO4

Molecular Weight

342.5 g/mol

IUPAC Name

2-[3-chloro-2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H29B2ClO4/c1-11(10-19)12(17-20-13(2,3)14(4,5)21-17)18-22-15(6,7)16(8,9)23-18/h10H2,1-9H3

InChI Key

GAGYCDKVVAWDDC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C(C)CCl)B2OC(C(O2)(C)C)(C)C

Origin of Product

United States

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